The compound can be sourced from various chemical suppliers and research laboratories, and it is cataloged under the CAS Registry Number 1380300-72-0. It is primarily classified within the category of spiro compounds due to its distinctive molecular architecture, where two rings share a single atom. The chemical formula for 2,8-diazaspiror[4.5]decane dihydrochloride is C9H17N2Cl2, indicating the presence of two hydrochloride groups.
The synthesis of 2,8-diazaspiro[4.5]decane dihydrochloride typically involves several key methods:
The synthesis often requires careful monitoring of reaction times and conditions to ensure that side reactions are minimized. For instance, using reducing agents such as lithium aluminum hydride can help in controlling the reaction pathways leading to the desired product.
The molecular structure of 2,8-diazaspiro[4.5]decane dihydrochloride features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used techniques for elucidating the structural details of this compound. Characteristic peaks in NMR spectra can indicate the presence of specific functional groups and confirm the connectivity within the molecule .
The compound participates in various chemical reactions:
The mechanism of action for 2,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific biological targets such as enzymes or receptors:
The potential applications of 2,8-diazaspiro[4.5]decane dihydrochloride span several fields:
The synthesis of 2,8-diazaspiro[4.5]decane leverages versatile cyclization strategies to construct its characteristic spirocyclic architecture—a fused bicyclic system with nitrogen atoms at positions 2 and 8. A common approach employs tetrahydropyran-4-carbonitrile as a starting material, undergoing sequential alkylation and ring-closing reactions. For instance, reaction with 1-bromo-2-fluoroethane facilitates spiroannulation through intramolecular nucleophilic displacement, forming the critical spiro[4.5]decane framework [3]. Alternative routes utilize ketone or nitrile precursors in reductive amination or cyclization reactions, enabling efficient access to the diazaspiro core. The unsubstituted 2,8-diazaspiro[4.5]decane scaffold (PubChem CID: 19375496, C₈H₁₆N₂) serves as a foundational building block for further derivatization [1]. Protecting group strategies are frequently integrated; tert-butyloxycarbonyl (Boc) protection of one nitrogen atom, as in tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 851325-42-3, C₁₃H₂₅ClN₂O₂), enhances solubility and directs subsequent functionalization [6].
Table 1: Key Synthetic Routes to 2,8-Diazaspiro[4.5]decane Core
Starting Material | Key Reagent/Step | Product | Reference |
---|---|---|---|
Tetrahydropyran-4-carbonitrile | 1-Bromo-2-fluoroethane, Cyclization | 8-Oxa-2-azaspiro[4.5]decane (Analog) | [3] |
Cyclohexanone derivative | Reductive amination | 2,8-Diazaspiro[4.5]decane | [1] |
1,4-Dicyanobutane | Grignard addition, Hydrogenation | 2,8-Diazaspiro[4.5]decane-1,3-dione derivative | [4] |
Regioselective modification exploits the distinct electronic environments of the two nitrogen atoms within the spirocyclic core. The secondary amine (position 2) exhibits greater nucleophilicity than the tertiary amine (position 8), allowing preferential alkylation or acylation at N2 under controlled conditions. For example, N2-selective methylation using methyl iodide yields 8-methyl-2,8-diazaspiro[4.5]decane, isolated as its dihydrochloride salt (CAS: 1489508-12-4, C₉H₂₀Cl₂N₂) [2]. Conversely, electrophilic aromatic substitution enables C3-functionalization, as demonstrated by the synthesis of 2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS: 64097-70-7, C₁₄H₁₆N₂O₂) via N2 arylation [5]. Benzylation typically targets N8, enhancing lipophilicity for blood-brain barrier penetration, as in 8-benzyl-3,8-diazaspiro[4.5]decane (CAS: 336191-15-2, C₁₅H₂₂N₂) [8]. Computational modeling (e.g., log P calculations) guides these modifications, balancing steric effects and electronic properties for target engagement.
Table 2: Regioselective Modifications of the 2,8-Diazaspiro[4.5]decane Core
Reaction Type | Target Site | Reagent | Example Product | Application Focus |
---|---|---|---|---|
N-Alkylation | N2 (Secondary amine) | CH₃I | 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | Solubility modulation |
N-Arylation | N2 | Bromobenzene | 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione | Conformational restraint |
N-Benzylation | N8 (Tertiary amine) | Benzyl bromide | 8-Benzyl-2,8-diazaspiro[4.5]decane | Lipophilicity increase |
Carbamate formation | N8 | Boc₂O | tert-Butyl 8-carboxylate derivative | Protecting group strategy |
The dihydrochloride salt form significantly enhances the physicochemical and pharmacokinetic profile of 2,8-diazaspiro[4.5]decane derivatives. Protonation of both nitrogen atoms improves aqueous solubility—critical for oral bioavailability and formulation—while maintaining solid-state stability. For instance, 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride is characterized by its high solubility in water and polar solvents, enabling cold-chain transportation for labile compounds [2]. Stability studies under inert atmospheres (2–8°C) confirm minimal degradation, with dihydrochloride salts exhibiting superior hygroscopic resistance compared to mono-salts or free bases [2] [6]. The chloride ions engage in robust hydrogen-bonding networks within the crystal lattice, as evidenced by X-ray diffraction studies of analogs like 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS: 2696-03-9), which displays predictable dissolution profiles [4]. This salt strategy is indispensable for achieving consistent crystallinity and shelf-life in active pharmaceutical ingredients (APIs).
Stereoselective synthesis of 2,8-diazaspiro[4.5]decane derivatives is paramount due to the profound influence of chirality on pharmacological activity. The spiro carbon (position 1) constitutes a stereogenic center, generating enantiomeric pairs. Chiral auxiliaries or catalysts enable asymmetric routes:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: